molecular formula C12H9N3 B135153 1,10-Phenanthrolin-5-amine CAS No. 54258-41-2

1,10-Phenanthrolin-5-amine

Cat. No.: B135153
CAS No.: 54258-41-2
M. Wt: 195.22 g/mol
InChI Key: DKPSSMOJHLISJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthrolin-5-amine (C₁₂H₉N₃, molecular weight 195.22 g/mol) is a nitrogen-containing heterocyclic compound derived from 1,10-phenanthroline, featuring an amino (-NH₂) substituent at the 5-position of the phenanthroline backbone . It is widely utilized in coordination chemistry, sensing applications, and biomedical research due to its strong chelating properties and redox-active amino group . The compound’s structure enables it to form stable complexes with transition metals (e.g., Fe²⁺, Ru³⁺, Ir³⁺), which are critical in electrochemical sensors and photoluminescent materials . Additionally, its derivatives exhibit tumoricidal activity, making it a scaffold for anticancer drug development .

Preparation Methods

One-Step Condensation and Cyclization of Substituted o-Phenylenediamine Derivatives

The foundational methodology for synthesizing 1,10-phenanthroline derivatives involves cyclocondensation reactions between o-phenylenediamine analogs and ketones in acidic media. A patent by details a one-step synthesis of symmetric 1,10-phenanthroline derivatives using concentrated hydrochloric acid and organic acids (e.g., acetic acid) as mixed dehydrating agents.

Reaction Mechanism and Conditions

  • Acid-Mediated Cyclization :

    • Substituted o-phenylenediamine derivatives react with α,β-unsaturated ketones (e.g., phenylpropenyl ketone) in concentrated HCl.

    • The amine groups undergo protonation, facilitating nucleophilic addition to the ketone’s carbonyl group.

    • Subsequent cyclodehydration forms the phenanthroline core, with the organic acid (e.g., acetic acid) acting as a proton shuttle to stabilize intermediates .

  • Optimized Parameters :

    • Temperature : 70–100°C (reflux conditions).

    • Time : 2–8 hours for initial condensation; 8–12 hours for cyclization.

    • Solvent : Ketone solvents (e.g., acetone, methyl ethyl ketone) improve yield by reducing side reactions .

Example Protocol (Adapted from ) :

  • Step 1 : Dissolve 5-amino-o-phenylenediamine (10 mmol) in concentrated HCl (50 mL) at 60°C.

  • Step 2 : Add phenylpropenyl ketone (12 mmol) dropwise, followed by acetic acid (20 mL).

  • Step 3 : Reflux at 95°C for 8 hours. Neutralize with aqueous ammonia, extract with acetone, and recrystallize to obtain 1,10-phenanthrolin-5-amine (yield: 35–40%).

ParameterValue
Yield35–40%
Purity (HPLC)>95%
Reaction Scale10–100 g

Skraup and Doebner-von Miller Reactions

Traditional methods like the Skraup reaction (glycerol, H₂SO₄, oxidizing agents) and Doebner-von Miller synthesis are historically significant but limited by low yields (16–28%) and environmental concerns .

Modern Adaptations :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.

  • Green Solvents : Replace arsenic-based oxidants with FeCl₃ or O₂ .

Analytical Characterization

Successful synthesis requires validation via:

  • ¹H NMR : Aromatic protons appear as doublets (δ = 8.5–9.5 ppm), with the amine proton as a broad singlet (δ = 5.0–6.0 ppm) .

  • ESI-MS : Molecular ion peak at m/z 195.22 [M]⁺ .

  • FT-IR : N–H stretch at 3440 cm⁻¹; C=N stretch at 1570 cm⁻¹ .

Chemical Reactions Analysis

Reduction of Nitro Derivatives to 5AP

5AP is formed via F420-dependent nitroreductase-mediated reduction of 5-nitro-1,10-phenanthroline (5NP) in bacterial systems. This reductive pathway produces 1,10-phenanthroline and 5AP as major metabolites . The reaction is critical in antimicrobial studies, where 5NP's nitro group is essential for activity .

Reaction Pathway :

5 Nitro 1 10 phenanthrolineF420 dependent nitroreductase5AP+1 10 phenanthroline\text{5 Nitro 1 10 phenanthroline}\xrightarrow{\text{F}_{420}\text{ dependent nitroreductase}}\text{5AP}+\text{1 10 phenanthroline}

Imine Formation via Condensation Reactions

The primary amine group in 5AP reacts with aldehydes to form Schiff bases. For example:

  • Condensation with 5-bromosalicylaldehyde yields (E)-3-(((1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB) .

  • Reaction with thiophene-3-carbaldehyde forms (E)-N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) .

Spectral Data for PIB :

PropertyValue
1H NMR^1\text{H NMR}δ 8.94 (s, 1H), 8.03 (dd, J=14HzJ=14\,\text{Hz}, 2H), 7.25–6.58 (m, 7H)
13C NMR^{13}\text{C NMR}δ 167.75 (C=N), 139.36–126.01 (aromatic carbons)
ESI-MS[M+^+]: 377.10 (calc. 377.02)

Coordination Chemistry and Metal Complexation

5AP forms stable complexes with transition metals, enabling applications in catalysis and materials science. Examples include:

  • Electrochemical polymerization of Fe(II), Ru(II), and Co(II) complexes on glassy carbon electrodes (GCEs) .

  • Functionalization with graphene oxide (GO) for Pb(II) ion adsorption via chelation .

Electropolymerization Performance :

Metal ComplexSurface Coverage (mol cm2^{-2})
[Fe(5AP)3_3]2+^{2+}108^{-8}
[Ru(5AP)3_3]2+^{2+}108^{-8}
[Co(5AP)3_3]2+^{2+}109^{-9}

Functionalization with Carbon Materials

5AP-modified graphene oxide (phen-GO) demonstrates high affinity for Pb(II) ions, with adsorption capacity reaching 91.2 mg g1^{-1} . The amine group facilitates covalent bonding to GO sheets, enhancing metal chelation.

Biological Activation and Degradation

In Mycobacterium tuberculosis, 5AP is implicated in autophagy induction in macrophages, independent of metal chelation . The exact mechanism involves inhibition of mycolic acid biosynthesis and host pathway modulation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Alzheimer's Disease Treatment
Recent studies have highlighted the efficacy of PAA in reducing amyloid plaque burden in transgenic mouse models of Alzheimer's disease (AD). In a controlled experiment, mice treated with PAA showed a 62% reduction in amyloid plaques compared to untreated controls. The proposed mechanism involves PAA's role as a metal chelator, which may inhibit the "metal-seeding" of amyloid-beta (Aβ) aggregates, thus mitigating plaque formation .

2. Antimicrobial and Anticancer Properties
PAA and its derivatives have demonstrated notable antimicrobial and anticancer activities. For instance, 5-nitro-1,10-phenanthroline (5NP), a derivative of PAA, was identified as a lead compound against Mycobacterium tuberculosis. It operates through a dual mechanism: directly inhibiting mycolic acid biosynthesis and modulating host immune responses to enhance pathogen clearance . Moreover, novel imine-based ligands derived from PAA exhibited selective cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (HCT-116) cancers, indicating its potential as an anticancer agent .

Materials Science Applications

1. Photoluminescent Materials
PAA derivatives have been synthesized for use in photoluminescent materials. The compound 1,10-phenanthroline-5,6-diimine (Phendiimine), derived from PAA, has shown excellent photo-sensitivity and photoluminescence properties in both water and ethanol. This makes it suitable for applications in photovoltaic cells , photo-switches , and light-dependent resistors (LDRs) .

2. Semiconductor Applications
The electrochemical properties of Phendiimine suggest potential applications in electronic devices. It has been characterized as an n-type semiconductor with solvatochromism behavior that could enhance the performance of electronic components such as photo-cooling systems , laser controllers , and X-ray detectors .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism/Properties
Medicinal Chemistry Alzheimer's Disease TreatmentReduces amyloid plaque burden through metal chelation
Antimicrobial ActivityDual action against Mycobacterium tuberculosis
Anticancer ActivitySelective cytotoxicity against cancer cell lines
Materials Science Photoluminescent MaterialsExcellent photo-sensitivity and luminescence
Semiconductor ApplicationsN-type semiconductor properties

Case Studies

  • Alzheimer's Disease Treatment Study
    • Objective: Assess the impact of PAA on amyloid plaque burden.
    • Method: Transgenic mice were administered PAA; brain tissue was analyzed for plaque density.
    • Results: Significant reduction in plaques observed, supporting PAA's potential as a therapeutic agent against AD.
  • Antimicrobial Study on 5-Nitro-1,10-phenanthroline
    • Objective: Evaluate the efficacy of 5NP against drug-resistant Mycobacterium tuberculosis.
    • Method: Whole-cell screening identified 5NP; resistance mechanisms were mapped.
    • Results: Confirmed dual action mechanism leading to effective pathogen clearance.
  • Cytotoxicity Study of Novel Ligands
    • Objective: Investigate the anticancer properties of PAA-derived ligands.
    • Method: In vitro assays conducted on various cancer cell lines.
    • Results: Demonstrated dose-dependent selective cytotoxicity with IC50 values indicating significant anti-proliferative effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Substituent Effects on Chelation and Redox Activity

  • 1,10-Phenanthrolin-5-amine vs. 2,2'-Bipyridyl :
    While both compounds act as bidentate ligands, this compound shows lower sensitivity toward Fe²⁺ detection compared to 2,2'-bipyridyl in electrochemical sensors. This is attributed to steric hindrance from the fused phenanthroline ring and differences in deposition methods (e.g., drop-casting vs. in situ polymerization) .

    • Oxidation/Reduction Currents : Cyclic voltammetry (CV) reveals that this compound exhibits oxidation/reduction peaks at −0.25 V and +0.15 V (vs. Ag/AgCl), respectively, with currents reduced by ~30% when coated with PMeOx blocking layers .
  • Comparison with 4,7-Diamino-1,10-phenanthrolines: 4,7-Diamino derivatives (e.g., 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline) demonstrate higher HOMO energies (−5.3 eV vs. −5.8 eV for this compound) due to electron-donating substituents, leading to more facile oxidation (−0.18 V vs. −0.25 V) .

Crystallographic and Spectroscopic Differences

  • Single-crystal X-ray diffraction studies show that this compound derivatives (e.g., (E)-3-(((1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol) form planar coordination geometries with bond angles of 116.7° (N1–C11–C12), distinct from bulkier carbazole- or phenothiazine-substituted phenanthrolines .

Electrochemical and Sensing Performance

Table 1: Electrochemical Sensitivity of Chelating Agents for Fe²⁺ Detection

Compound Detection Range (mM) Slope (mV/decade) Reference Electrode
This compound 25–50 16.2 ± 0.6 PMeOx/Z1-PANI@FTO
2,2'-Bipyridyl 10–100 19.6 (Theoretical) PMeOx/X1-PANI@FTO
8-Hydroxyquinoline 5–50 18.4 ± 0.8 PMeOx/Z-PANI@FTO

Key Findings :

  • This compound-based sensors exhibit narrower linear ranges and lower sensitivity compared to 2,2'-bipyridyl due to weaker Fe²⁺ binding affinity .
  • The PMeOx/Z1-PANI@FTO electrode functionalized with 8-hydroxyquinoline outperforms phenanthrolin-5-amine derivatives in Fe³⁺ detection, achieving a slope of 16.2 mV/decade .

Anticancer Efficacy

Table 2: IC₅₀ Values of Phenanthroline Derivatives in Cancer Cell Lines (μM)

Compound MCF-7 (Breast) HeLa (Cervical) HCT-116 (Colorectal)
This compound-derived PIB 18.3 ± 1.2 22.5 ± 2.1 24.8 ± 1.9
Cisplatin 6.8 ± 0.9 5.2 ± 0.7 7.1 ± 0.8
5-Nitro-1,10-phenanthroline 36.0 ± 3.9 34.1 ± 2.8 40.2 ± 3.5

Key Findings :

  • Imine ligands derived from this compound (e.g., PIB) show moderate cytotoxicity (IC₅₀: 18–25 μM), outperforming 5-nitro derivatives but remaining less potent than cisplatin .
  • Mechanistically, phenanthrolin-5-amine derivatives induce apoptosis via mitochondrial membrane depolarization and G0/G1 cell cycle arrest, similar to platinum complexes but with reduced off-target toxicity .

Biological Activity

1,10-Phenanthrolin-5-amine (PAA) is a derivative of phenanthroline, a compound known for its ability to chelate metal ions and its diverse biological activities. This article explores the biological activity of PAA, focusing on its mechanisms of action, therapeutic potential, and implications in various diseases, particularly Alzheimer's disease (AD) and cancer.

Metal Chelation
PAA acts primarily as a metal chelator, which has significant implications in neurodegenerative diseases like Alzheimer's. By binding to metal ions such as zinc and copper, PAA can inhibit the aggregation of amyloid-beta peptides that form plaques in the brains of AD patients. This mechanism was demonstrated in a study where oral administration of PAA significantly reduced amyloid plaque burden in transgenic mice modeling AD. The treated group showed a 62% reduction in plaques compared to controls, suggesting PAA's potential as a therapeutic agent against AD .

Antimicrobial Properties
PAA is also involved in the antimicrobial activity of its parent compound, 5-nitro-1,10-phenanthroline (5NP). Upon activation in bacterial systems, PAA is produced as a metabolite that exhibits dual mechanisms against Mycobacterium tuberculosis. These include direct inhibition of mycolic acid biosynthesis and modulation of host immune responses through autophagy induction in macrophages .

Alzheimer’s Disease Model

In a recent study involving transgenic mice with familial AD genes, PAA was administered via drinking water from four months until sacrifice at one year. The results indicated that PAA effectively reduced amyloid plaque formation. The study utilized histological techniques to stain brain sections for amyloid plaques and reported significant differences between control and treated groups:

GroupAmyloid Plaque Burden (%)Observations
Control100%Numerous dense core plaques
PAA Treated38%Significant reduction in plaque load

This study underscores the potential of PAA as a non-toxic alternative for managing amyloid pathology in AD .

Cancer Research

PAA and its derivatives have shown promising anticancer properties. In vitro studies demonstrated that various phenanthroline derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Notably, the IC50 values for these compounds were significantly lower than standard chemotherapeutics like cisplatin:

CompoundCell LineIC50 (µM)
PAAHeLa16.25
PAAMCF-714.82
CisplatinHeLa>30

The observed cytotoxicity was attributed to apoptosis induced by cell cycle arrest at the G0/G1 phase and mitochondrial membrane depolarization .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 1,10-Phenanthrolin-5-amine, and what factors influence yield?

  • The synthesis involves catalytic hydrogenation using 10% palladium on activated carbon and hydrazine hydrate in ethanol at 72°C for 10 hours, achieving a yield of 72.9% . Key factors include solvent choice, reaction temperature, and catalyst loading. Characterization via cyclic voltammetry or spectroscopy is recommended to confirm purity and structural integrity.

Q. How does this compound function as a chelating agent in electrochemical sensing?

  • The amino group in its structure enables redox activity, allowing it to chelate metal ions like Fe²⁺/Fe³⁺. Deposition methods (e.g., drop-casting in DMSO or ethanol) and cyclic voltammetry (50 mV/s scan rate, 10 cycles in 0.1 M HCl) are critical for immobilizing the ligand on PANI@FTO electrodes . Sensitivity is influenced by solvent choice and surface blocking effects from protective layers like PMeOx .

Q. What analytical techniques validate the purity of this compound in research settings?

  • High-performance liquid chromatography (HPLC) and mass spectrometry are standard. Regulatory guidelines (e.g., EMA Q&A 10) emphasize method sensitivity to detect trace impurities, with justification required if synthesis of reference standards is impractical .

Advanced Research Questions

Q. Why does this compound exhibit lower sensitivity compared to 2,2'-bipyridyl in Fe²⁺ detection, and how can this be addressed experimentally?

  • Structural steric hindrance and deposition methods (e.g., in situ incorporation vs. drop-casting) reduce its accessibility to Fe²⁺. PMeOx/X1-PANI@FTO electrodes show improved sensitivity in higher concentration ranges (25–50 mM) due to optimized ligand distribution . Comparative studies should include cyclic voltammetry in deoxygenated 0.1 M HCl to prevent Fe²⁺ oxidation .

Q. How do surface modifications (e.g., PMeOx coatings) impact the electrochemical performance of this compound-based sensors?

  • PMeOx layers reduce oxidation/reduction currents by ~30% due to surface blocking but enhance selectivity by minimizing interference. Researchers should balance sensitivity and selectivity by adjusting polymer thickness via controlled deposition cycles .

Q. What strategies improve the functionalization of this compound for catalytic applications?

  • Derivatives like 6-nitro-1,10-Phenanthrolin-5-amine (CAS 168646-53-5) enhance catalytic activity in Ru(bpy)₂(phen-NH₂)²⁺ complexes for ECL immunosensors. Nitro-group introduction requires controlled nitration conditions to avoid over-functionalization .

Q. How should researchers resolve contradictions in ligand efficiency data across studies?

  • Methodological variables (e.g., solvent polarity, electrode pretreatment) must be standardized. For example, DMSO improves this compound solubility but may reduce adhesion to PANI films. Statistical analysis of cyclic voltammetry slopes and error margins (e.g., ±0.6 mV/decade) helps identify outliers .

Q. Methodological Considerations

Q. What deposition method maximizes this compound’s efficacy in composite sensing layers?

  • In situ incorporation into PANI suspensions during acid-assisted polymerization (using formic acid) ensures uniform ligand distribution. This method outperforms post-deposition drop-casting, which risks uneven ligand aggregation .

Q. How can researchers ensure compliance with regulatory standards during analytical method development?

  • Follow EMA guidelines: sensitivity must align with acceptable intake limits (e.g., <1:100,000 risk for nitrosamines). Document synthesis attempts, structural stability data, and impurity profiles. Use ng/ppm quantification and interim reports for exceeding limits .

Q. What role does the amino group play in the redox behavior of this compound?

  • The amino group undergoes reversible oxidation, enabling electron transfer in Fe²⁺ chelation. X-ray photoelectron spectroscopy (XPS) and differential pulse voltammetry (DPV) can map redox potentials and confirm ligand-metal binding .

Properties

IUPAC Name

1,10-phenanthrolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPSSMOJHLISJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345775
Record name 1,10-Phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54258-41-2
Record name 1,10-Phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,10)Phenanthrolin-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 20 ml of dimethylformamide was dissolved 0.26 g (0.8 mmol) of Compound (1), which is 4-(5,6-dimethoxybenzothiazolyl)benzoic acid. Further, 0.12 ml (0.9 mmol) of isobutyl chloroformate and 0.16 ml (0.9 mmol) of ethyl diisopropylamine were added thereto, followed by stirring at room temperature for 1 hour. Then, 0.10 g (0.9 mmol) of 6-aminohexanol was added thereto, followed by stirring for 1 hour and a half. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography to obtain 0.15 g of Compound (2).
Name
4-(5,6-dimethoxybenzothiazolyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
Compound ( 1 )
Quantity
0.26 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 3.0 ml of acetic acid was dissolved 1.37 g (5.8 mmol) of 5-nitro-1,10-phenanthroline. A solution prepared by dissolving 1.08 g (4.8 mmol) of stannic chloride (II) dihydrate in 2.2 ml of concentrated hydrochloric acid was added dropwise thereto, followed by stirring at 100° C. for 2 hours. The reaction mixture was made alkaline with a NaOH aqueous solution and extracted with chloroform. After chloroform was distilled off under reduced pressure, a yellow solid was obtained. This was recrystallized from tetrahydrofurane-hexane to obtain 0.75 g (66%) of the desired 5-amino-1,10-phenanthroline (Compound (2)).
[Compound]
Name
stannic chloride
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A magnetically stirred solution of 5nitro-1, 10-phenanthroline (2,.01 g, 8.93 mmol) and tin(II) chloride dihydrate (6.05 g, 26.81 mmol) was heated to reflux for 3 h in ethanol (100 mL) and then concentrated in vacuo to give a viscous residue. The residue was treated with concentrated NaOH and then extracted with CHCl3 (3×50 mL). The organic layer was separated, washed with water (2×50 mL) and brine (1×50 mL), dried over anhydrous sodium sulfate, and then concentrated in vacuo to afford 1.08 g (62%) of the amine as a tan solid: m.p. 255-258 C; MS(fab):m/e 196 (MH+).
Quantity
8.93 mmol
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
62%

Synthesis routes and methods IV

Procedure details

This compound was synthesized by the reduction of 5-nitro-1,10-phenanthroline. The procedure was manipulated under argon. To a suspension of 5-nitro-1,10-phenanthroline (2.06 g, 9.0 mmol) and 10% Pd/C (0.280 g) in 90 ml of 95% EtOH, hydrazine hydrate (2.0 ml, 42 mmol) was added dropwise. The mixture was heated for 3 h at 70° C. and then filtered hot through a glass-fiber filter to remove the catalyst. The yellow solution was concentrated to 25 ml and left at 4° C. for 24 hours. The precipitate was filtered off, washed with cold Et2O, and dried under vacuum for 24 hours to give 1.425 g of product (81%). 1H-NMR (DMSO-d6): δ=9.08 (m, 1H), 8.71 (m, 2H), 8.06 (m, 1H), 7.75 (q, 1H), 7.52 (q, 1H), 6.90 (s, 1H), 6.17 ppm (d, NH2). 13C-NMR (DMSO-d6): δ=149.3, 146.2, 144.8, 142.7, 140.5, 132.7, 130.8, 123.2, 122.0, 101.8 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.